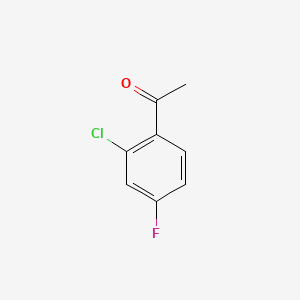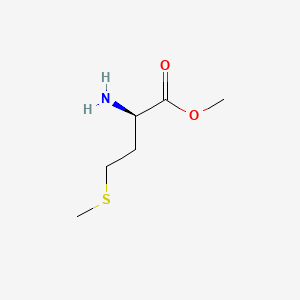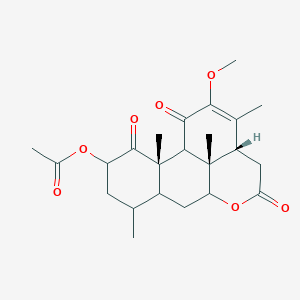
(R)-1-甲基 3-甲基戊二酸氢酯
描述
®-1-Methyl hydrogen 3-methylglutarate, also known as ®-Monomethyl 3-methylglutarate, is a chiral compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This compound is often used as a chiral building block in organic synthesis due to its enantiomeric purity and specific stereochemistry .
科学研究应用
®-1-Methyl hydrogen 3-methylglutarate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
Target of Action
The primary target of ®-1-Methyl hydrogen 3-methylglutarate, also known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA), is the enzyme HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a four-electron oxidoreduction that is the rate-limiting step in the synthesis of cholesterol and other isoprenoids .
Mode of Action
The interaction of ®-1-Methyl hydrogen 3-methylglutarate with its target, HMG-CoA reductase, results in the conversion of HMG-CoA to mevalonate . This reaction is a crucial step in the synthesis of cholesterol and other isoprenoids .
Biochemical Pathways
The compound plays a significant role in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids . The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is a key step in this pathway .
Result of Action
The action of ®-1-Methyl hydrogen 3-methylglutarate on HMG-CoA reductase results in the production of mevalonate, a precursor for the synthesis of cholesterol and other isoprenoids . This can have significant effects at the molecular and cellular levels, influencing the production of these crucial biomolecules.
生化分析
Biochemical Properties
®-1-Methyl hydrogen 3-methylglutarate plays a crucial role in biochemical reactions, particularly in the mevalonate pathway, which is essential for the biosynthesis of cholesterol and other isoprenoids . This compound interacts with several enzymes, including 3-hydroxy-3-methylglutaryl-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate . The interaction between ®-1-Methyl hydrogen 3-methylglutarate and these enzymes is vital for regulating cholesterol levels and other metabolic processes.
Cellular Effects
®-1-Methyl hydrogen 3-methylglutarate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . This compound affects the mevalonate pathway, which is critical for cell membrane integrity, protein prenylation, and other cellular functions . By modulating these pathways, ®-1-Methyl hydrogen 3-methylglutarate can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of ®-1-Methyl hydrogen 3-methylglutarate involves its interaction with 3-hydroxy-3-methylglutaryl-CoA reductase . This enzyme catalyzes the reduction of HMG-CoA to mevalonate, a key step in the mevalonate pathway . ®-1-Methyl hydrogen 3-methylglutarate binds to the active site of the enzyme, inhibiting its activity and thereby regulating cholesterol biosynthesis and other downstream processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-1-Methyl hydrogen 3-methylglutarate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that ®-1-Methyl hydrogen 3-methylglutarate can induce DNA damage in rat striatum, highlighting its potential impact on cellular health over extended periods .
Dosage Effects in Animal Models
The effects of ®-1-Methyl hydrogen 3-methylglutarate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects . For instance, intrastriatal administration of the compound in rats has been shown to increase DNA damage frequency and index, indicating potential toxicity at elevated doses .
Metabolic Pathways
®-1-Methyl hydrogen 3-methylglutarate is involved in the mevalonate pathway, where it interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase . This pathway is crucial for the biosynthesis of cholesterol and other isoprenoids, and the compound’s role in this pathway highlights its importance in metabolic regulation .
Transport and Distribution
Within cells and tissues, ®-1-Methyl hydrogen 3-methylglutarate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
®-1-Methyl hydrogen 3-methylglutarate is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications direct it to particular organelles, ensuring its proper function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl hydrogen 3-methylglutarate typically involves the esterification of 3-methylglutaric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion . The product is then purified through distillation or recrystallization to achieve the desired enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of ®-1-Methyl hydrogen 3-methylglutarate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or enzymes can also enhance the enantiomeric purity of the product .
化学反应分析
Types of Reactions
®-1-Methyl hydrogen 3-methylglutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Methylglutaric acid.
Reduction: 3-Methylglutaric alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- ®-Methyl 3-hydroxyvalerate
- ®-Methyl 3-hydroxybutyrate
- ®-Methyl 3-hydroxyhexanoate
Uniqueness
®-1-Methyl hydrogen 3-methylglutarate is unique due to its specific stereochemistry and functional groups, which make it a valuable chiral building block in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
属性
IUPAC Name |
(3R)-5-methoxy-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBMHSADRRMVHY-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426441 | |
| Record name | Methyl (R)-(+)-3-methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63473-60-9 | |
| Record name | Methyl (R)-(+)-3-methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-Methyl hydrogen 3-methylglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(Ammoniooxy)methyl]-2-chlorobenzene chloride](/img/structure/B1630996.png)



![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)






